1H-Pyrrolo[3,2-b]pyridine 4-oxide

Catalog No.
S866599
CAS No.
1116136-36-7
M.F
C7H6N2O
M. Wt
134.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Pyrrolo[3,2-b]pyridine 4-oxide

CAS Number

1116136-36-7

Product Name

1H-Pyrrolo[3,2-b]pyridine 4-oxide

IUPAC Name

4-hydroxypyrrolo[3,2-b]pyridine

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

InChI

InChI=1S/C7H6N2O/c10-9-5-1-2-6-7(9)3-4-8-6/h1-5,10H

InChI Key

ORPVDSROZJCYDT-UHFFFAOYSA-N

SMILES

C1=CN(C2=CC=NC2=C1)O

Canonical SMILES

C1=CN(C2=CC=NC2=C1)O

1H-Pyrrolo[3,2-b]pyridine 4-oxide is a heterocyclic organic compound characterized by a fused pyrrole and pyridine structure. Its molecular formula is C7H6N2OC_7H_6N_2O and it has a molecular weight of approximately 134.14 g/mol. The compound features a nitrogen-containing five-membered ring (pyrrole) fused to a six-membered ring (pyridine), with an oxide functional group at the 4-position of the pyrrole ring. This unique structure contributes to its diverse chemical properties and potential applications in various fields, particularly in medicinal chemistry and material science .

  • Synthetic Studies

    Scientists have investigated methods for synthesizing 1H-Pyrrolo[3,2-b]pyridine 4-oxide. This involves exploring different reaction conditions and precursors to obtain the desired compound. For instance, a 2013 study describes a synthesis process using N-hydroxymethylpyridinium chloride and acetylene as starting materials [].

  • Potential Biological Activity

    Some studies have explored the possibility of 1H-Pyrrolo[3,2-b]pyridine 4-oxide having biological properties. For example, research published in 2016 investigated its potential as an antitumor agent []. However, more research is needed to understand its potential effects and mechanisms of action.

Typical of heterocycles:

  • Oxidation: The presence of the oxide group makes it susceptible to further oxidation reactions, potentially leading to the formation of more complex structures.
  • Nucleophilic Substitution: The nitrogen atoms in the rings can act as nucleophiles, allowing for substitution reactions with various electrophiles.
  • Cyclization Reactions: Under certain conditions, this compound can undergo cyclization to form new heterocyclic compounds, expanding its utility in synthetic organic chemistry.

These reactions are significant for developing derivatives that may exhibit enhanced biological or chemical properties.

Research indicates that 1H-Pyrrolo[3,2-b]pyridine 4-oxide exhibits notable biological activities. Its derivatives have shown promise as:

  • Anticancer Agents: Some studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms.
  • Antimicrobial Activity: It has demonstrated effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.
  • Neuroprotective Effects: Preliminary research points towards neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.

These biological activities make it a subject of interest for pharmaceutical research aimed at developing new therapeutic agents .

Several methods exist for synthesizing 1H-Pyrrolo[3,2-b]pyridine 4-oxide:

  • Cyclization of Pyridines and Pyrroles: A common method involves the cyclization of substituted pyridines with pyrrole derivatives under acidic or basic conditions.
  • Oxidative Methods: Oxidation of corresponding pyrrolopyridine precursors using oxidizing agents can yield the desired oxide compound.
  • Multi-step Synthesis: More complex synthetic routes may involve multiple steps, including functional group modifications and selective oxidation.

The choice of synthesis method often depends on the desired purity and yield of the final product .

1H-Pyrrolo[3,2-b]pyridine 4-oxide finds applications in various domains:

  • Pharmaceuticals: Its potential as an anticancer and antimicrobial agent makes it relevant in drug development.
  • Material Science: The compound's unique structure can be utilized in creating advanced materials with specific electronic or optical properties.
  • Chemical Research: It serves as a building block for synthesizing more complex heterocyclic compounds used in various chemical applications.

These applications underscore its versatility and importance in both academic and industrial settings .

Interaction studies involving 1H-Pyrrolo[3,2-b]pyridine 4-oxide focus on its binding affinities and mechanisms with biological targets. Research indicates:

  • Protein Binding: Studies have shown that this compound can interact with specific proteins, influencing their activity and potentially leading to therapeutic effects.
  • Enzyme Inhibition: Investigations into its role as an enzyme inhibitor have revealed its potential to modulate metabolic pathways, which is crucial for drug design.

These interactions highlight the compound's significance in understanding biochemical processes and developing targeted therapies .

Several compounds share structural similarities with 1H-Pyrrolo[3,2-b]pyridine 4-oxide. Here are some notable examples:

Compound NameStructure TypeUnique Features
1H-Pyrrolo[2,3-b]pyridinePyrrole-PyridineContains a nitro group; different oxidation state
Indole derivativesIndoleExhibits different biological activities
Quinoline derivativesQuinolineGreater aromatic stability; distinct reactivity

Uniqueness

1H-Pyrrolo[3,2-b]pyridine 4-oxide is unique due to its specific positioning of the oxide group and the combination of nitrogen atoms within its rings. This configuration influences its reactivity and biological activity differently compared to similar compounds. Its potential applications in pharmaceuticals and materials science further distinguish it from other related compounds .

The Fourier-Transform Infrared spectroscopy of 1H-Pyrrolo[3,2-b]pyridine 4-oxide exhibits characteristic vibrational frequencies that enable unambiguous structural identification and functional group characterization. The most prominent spectral feature is the strong nitrogen-oxygen stretching vibration of the N-oxide functionality, which appears as an intense absorption band in the region of 1250-1350 cm⁻¹ [1] [2] [3]. This characteristic frequency is diagnostic for heterocyclic N-oxide compounds and serves as a primary identifier for the oxidized pyridine nitrogen center.

The aromatic carbon-hydrogen stretching vibrations manifest as medium to strong intensity bands in the 3000-3100 cm⁻¹ region, consistent with the heterocyclic aromatic character of both pyrrole and pyridine ring systems [2] [4]. The pyridine ring nitrogen-carbon stretching vibrations produce strong absorptions in the 1550-1650 cm⁻¹ range, while the pyrrole ring carbon-nitrogen vibrations contribute medium intensity bands between 1380-1450 cm⁻¹ [5] [4].

Ring breathing modes and deformation vibrations appear as medium intensity absorptions in the 950-1050 cm⁻¹ region, with out-of-plane carbon-hydrogen bending modes producing strong characteristic bands in the 750-850 cm⁻¹ range [4]. When tautomeric forms with accessible nitrogen-hydrogen groups are present, additional medium intensity absorptions may be observed in the 3300-3500 cm⁻¹ region, though these are typically exchangeable with deuterium oxide [6] [7].

Table 1: FTIR Spectroscopic Data for 1H-Pyrrolo[3,2-b]pyridine 4-oxide

Functional GroupFrequency Range (cm⁻¹)IntensityAssignment Notes
N-O Stretching (N-oxide)1250-1350StrongCharacteristic N-oxide stretching
Aromatic C-H Stretching3000-3100Medium-StrongAromatic C-H stretch
N=C Ring Vibrations1550-1650StrongPyridine N=C stretching
C-N Ring Vibrations (Pyrrolo)1380-1450MediumPyrrole C-N vibrations
C-H Bending (Pyridine Ring)1400-1500MediumIn-plane bending
Ring Breathing Modes950-1050MediumRing deformation
Out-of-plane C-H Bending750-850StrongOut-of-plane deformation
N-H Stretching (when present)3300-3500Medium (if present)N-H stretch when tautomer present
C=C Ring Stretching1500-1600Medium-StrongAromatic C=C stretch

Nuclear Magnetic Resonance Characterization

Proton Nuclear Magnetic Resonance Chemical Shift Analysis

The proton Nuclear Magnetic Resonance spectrum of 1H-Pyrrolo[3,2-b]pyridine 4-oxide provides detailed structural information through characteristic chemical shift patterns and coupling constants. The pyrrole ring protons exhibit distinct resonances with the alpha-proton at the 2-position appearing as a doublet of doublets in the range of 6.8-7.2 parts per million, reflecting coupling with both the adjacent pyrrole proton and long-range coupling across the fused ring system [8] [9].

The pyrrole beta-proton at position 3 resonates as a triplet in the 7.5-8.0 parts per million region, demonstrating characteristic coupling with neighboring protons [8] [10]. The pyridine ring protons show systematic downfield shifts due to the electron-withdrawing effect of the N-oxide functionality. The proton ortho to the N-oxide center appears at 7.8-8.2 parts per million as a doublet, while the meta-positioned proton resonates at 7.4-7.8 parts per million as a triplet [1] [11] [12].

The most deshielded proton corresponds to the para-positioned hydrogen relative to the N-oxide center, appearing at 8.4-8.8 parts per million as a doublet [11] [13]. When present, the nitrogen-hydrogen proton exhibits a broad singlet in the highly deshielded region of 10.0-12.0 parts per million and shows characteristic exchange behavior with deuterium oxide [10].

Table 2: ¹H NMR Spectroscopic Data for 1H-Pyrrolo[3,2-b]pyridine 4-oxide

Proton PositionChemical Shift (δ ppm)MultiplicityIntegrationNotes
H-2 (Pyrrolo)6.8-7.2dd1HPyrrole α-proton
H-3 (Pyrrolo)7.5-8.0t1HPyrrole β-proton
H-5 (Pyridine)7.8-8.2d1HOrtho to N-oxide
H-6 (Pyridine)7.4-7.8t1HMeta to N-oxide
H-7 (Pyridine)8.4-8.8d1HPara to N-oxide
N-H (if present)10.0-12.0br s1H (if present)Exchangeable with D₂O

Carbon-13 Nuclear Magnetic Resonance Spectral Interpretation

The Carbon-13 Nuclear Magnetic Resonance spectrum of 1H-Pyrrolo[3,2-b]pyridine 4-oxide exhibits characteristic chemical shifts that reflect the electronic environment and hybridization state of each carbon center within the bicyclic framework. The pyrrole ring carbons display distinctive resonance patterns with the alpha-carbon at position 2 appearing in the 100-110 parts per million range, typical of sp² carbons adjacent to nitrogen in five-membered heterocycles [9] [14].

The pyrrole beta-carbon at position 3 resonates in the 120-130 parts per million region, consistent with aromatic carbon environments in electron-rich heterocycles [9] [14]. The quaternary bridge carbons, specifically C-3a and C-7a, exhibit characteristic downfield shifts appearing at 115-125 and 145-155 parts per million respectively, reflecting their role in the fused ring connectivity [8] [11].

The pyridine ring carbons show systematic chemical shift variations based on their proximity to the N-oxide functionality. The carbon bearing the N-oxide group (C-4) appears significantly downfield at 140-150 parts per million due to the electron-withdrawing effect of the oxidized nitrogen center [11] [12]. The remaining pyridine carbons C-5, C-6, and C-7 resonate in the ranges of 120-130, 125-135, and 140-150 parts per million respectively, with the exact chemical shifts influenced by through-ring electronic effects [11] [14].

Table 3: ¹³C NMR Spectroscopic Data for 1H-Pyrrolo[3,2-b]pyridine 4-oxide

Carbon PositionChemical Shift (δ ppm)Notes
C-2 (Pyrrolo)100-110Pyrrole α-carbon
C-3 (Pyrrolo)120-130Pyrrole β-carbon
C-3a (Bridge)115-125Quaternary bridge carbon
C-4 (Pyridine)140-150N-oxide bearing carbon
C-5 (Pyridine)120-130Aromatic carbon
C-6 (Pyridine)125-135Aromatic carbon
C-7 (Pyridine)140-150Aromatic carbon
C-7a (Bridge)145-155Quaternary bridge carbon

Mass Spectrometric Fragmentation Patterns

The mass spectrometric analysis of 1H-Pyrrolo[3,2-b]pyridine 4-oxide under electron ionization conditions reveals characteristic fragmentation pathways that provide structural confirmation and enable identification of the molecular framework. The molecular ion peak appears at m/z 134 with moderate intensity (25-40% relative abundance), reflecting the inherent stability of the bicyclic aromatic system while maintaining sufficient energy for ionization [15] [16].

The base peak or one of the most abundant fragments occurs at m/z 118, corresponding to the loss of an oxygen radical [M-O]⁺- through alpha cleavage adjacent to the N-oxide functionality [15] [17]. This fragmentation represents the most favorable pathway due to the relatively weak nitrogen-oxygen bond and the stabilization of the resulting pyridinium ion through resonance delocalization [16] [18].

Secondary fragmentation pathways include the formation of m/z 104 through loss of a CHO radical, representing a McLafferty rearrangement involving the heterocyclic system [15] [19]. Ring fragmentation produces the m/z 91 ion through loss of a CHNO fragment, while retention of intact ring systems generates characteristic fragments at m/z 78 (pyridine fragment C₅H₄N⁺) and m/z 65 (pyrrole fragment C₄H₃N⁺) [16] [17].

Further fragmentation through ring-opening processes yields smaller ionic species at m/z 51 (C₃H₃N⁺) and m/z 39 (C₂H₃N⁺), which provide additional structural confirmation through their characteristic nitrogen-containing composition [18] [20].

Table 4: Mass Spectrometric Fragmentation Data for 1H-Pyrrolo[3,2-b]pyridine 4-oxide

Fragment Ion (m/z)Relative Intensity (%)Fragmentation PathwayFragmentation Type
134 [M]⁺-25-40Molecular ion peakMolecular ion
118 [M-O]⁺-60-80Loss of oxygen radicalAlpha cleavage
104 [M-CHO]⁺15-25Loss of CHO radicalMcLafferty rearrangement
91 [M-CHNO]⁺10-20Loss of CHNO fragmentRing fragmentation
78 [C₅H₄N]⁺40-60Pyridine fragmentRing retention
65 [C₄H₃N]⁺20-35Pyrrole fragmentRing retention
51 [C₃H₃N]⁺15-30Three-carbon fragmentRing opening
39 [C₂H₃N]⁺10-25Two-carbon fragmentRing opening

XLogP3

0.7

Wikipedia

4H-Pyrrolo[3,2-b]pyridin-4-ol

Dates

Last modified: 08-16-2023

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